molecular formula C15H19NO3 B2915855 (2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid CAS No. 893733-11-4

(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid

货号: B2915855
CAS 编号: 893733-11-4
分子量: 261.321
InChI 键: GBYHKJDXNAFPRF-FNORWQNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid is a substituted cinnamic acid derivative featuring a methoxy group at the para position, a pyrrolidine-containing substituent at the meta position, and an α,β-unsaturated carboxylic acid backbone.

属性

IUPAC Name

(E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-14-6-4-12(5-7-15(17)18)10-13(14)11-16-8-2-3-9-16/h4-7,10H,2-3,8-9,11H2,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYHKJDXNAFPRF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid, with the chemical formula C₁₅H₁₉NO₃ and CAS number 893733-11-4, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features an acrylic acid moiety linked to a methoxy-substituted phenyl ring and a pyrrolidine group, which may influence its biological interactions.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Preliminary studies suggest that this compound may inhibit CDK4/6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells .
  • Antioxidant Properties : The methoxy group in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its potential CDK inhibition, it may be explored as a candidate for cancer therapy, particularly in tumors where CDK4/6 are overactive.
  • Neuroprotection : The antioxidant properties could also make it relevant for neurodegenerative diseases, where oxidative stress plays a significant role.

In Vitro Studies

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Viability Reduction : The compound significantly reduced the viability of breast cancer cells in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis showed increased apoptosis markers in treated cells compared to controls.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF7 (Breast Cancer)1540
HeLa (Cervical Cancer)2035
A549 (Lung Cancer)2530

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. A notable study reported:

  • Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor sizes compared to untreated controls.

Safety and Toxicology

While promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence physicochemical parameters such as logP (lipophilicity), melting point, and enzymatic reactivity. Key comparisons are summarized below:

Table 1: Substituent Effects on Cinnamic Acid Derivatives
Compound Name Substituent(s) Molecular Weight logP Melting Point (°C) Conversion (%)[a] Reference
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid (target) 4-OCH₃, 3-pyrrolidinylmethyl ~275 (estimated) ~2.5[b] N/A N/A
(E)-3-(4-Methoxyphenyl)acrylic acid 4-OCH₃ 178.18 1.376 N/A 72
(E)-3-(3-Methoxyphenyl)acrylic acid 3-OCH₃ 178.18 1.638 N/A 48
(E)-3-(4-(Methoxycarbonyl)phenyl)acrylic acid 4-COOCH₃ 206.19 1.265 246–247 N/A
(E)-3-(4-Trifluoromethylphenyl)acrylic acid 4-CF₃ 216.14 0.931 N/A 82

Notes: [a] Conversion rates via ScFDC1 decarboxylase . [b] Estimated based on piperidine analog (logP ~1.17 for 4-CF₃ vs. ~2.5 for pyrrolidine) .

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., 3-OCH₃) exhibit lower enzymatic conversion (48%) compared to para-substituted analogs (72% for 4-OCH₃) .

Comparison with Nitrogen-Containing Analogs

Table 2: Nitrogen-Containing Derivatives
Compound Name Nitrogen Substituent Molecular Weight Key Properties Reference
(2E)-3-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid Piperidinylmethyl 275.35 Discontinued commercial availability
(2E)-2-Cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid Pyrrole ring + cyano group 280.33 Higher polarity (PSA: 93.06)

Insights :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) substituents alter steric bulk and logP, impacting solubility and bioactivity .

常见问题

Basic Synthesis Methodology

Q: What is a reliable method for synthesizing (2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid? A: A modified Knoevenagel condensation can be employed, adapted from protocols for structurally similar acrylic acids . Key steps include:

  • Reagents : Mix 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde with malonic acid in pyridine.
  • Reaction Conditions : Reflux at 110°C for 3–4 hours under inert atmosphere.
  • Workup : Acidify with HCl (37%) to precipitate the product, followed by filtration and recrystallization (e.g., slow evaporation using water/acetone).
  • Yield Optimization : Adjust molar ratios (1:1 aldehyde/malonic acid) and monitor reaction progression via TLC.

Advanced Synthesis: Palladium-Catalyzed C–H Activation

Q: How can meta-selective C–H olefination be applied to functionalize the aromatic core of this compound? A: Utilize a directing group (DG)-assisted Pd-catalyzed strategy, as demonstrated for analogous systems :

  • DG Selection : Pyrimidine or pyridine-based DGs enable meta-selectivity.
  • Catalytic System : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and DMF solvent at 100°C.
  • Challenges : Air-sensitive conditions require Schlenk techniques. Post-reaction, remove the DG via hydrolysis.
  • Purification : Use preparative TLC (petroleum ether/EtOAc = 3:1) to isolate olefinated derivatives.

Basic Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the structure of this compound? A: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify alkene geometry (E-configuration, δ 6.3–7.8 ppm for vinyl protons) and substituent integration .
  • HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₁₆H₂₀NO₃⁺: 274.1443) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Advanced Characterization: X-ray Crystallography

Q: How can crystallographic data resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction provides atomic-level insights:

  • Crystallization : Grow crystals via slow evaporation (water/MeOH) to obtain prisms (0.09 × 0.06 × 0.05 mm) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K. Refine with SHELXL (R₁ < 0.05) .
  • Key Parameters : Monitor hydrogen bonding (e.g., O–H···N interactions) and π-stacking distances (3.5–4.0 Å) .

Supramolecular Interaction Analysis

Q: How do intermolecular forces influence the solid-state packing of this compound? A: Database surveys (Cambridge Structural Database) and Hirshfeld surface analysis reveal:

  • Dominant Interactions : O–H···O/N hydrogen bonds and C–H···π contacts .
  • Protonation Effects : The pyrrolidine nitrogen may form salts (e.g., trifluoroacetate, perchlorate) under acidic conditions, altering packing motifs .
  • Thermal Stability : DSC/TGA can correlate supramolecular stability with decomposition thresholds (>200°C).

Resolving Spectral Data Contradictions

Q: How should researchers address discrepancies between experimental and predicted spectral data? A: Follow a systematic protocol:

2D NMR : Use HSQC/HMBC to assign ambiguous signals (e.g., overlapping aromatic protons).

Computational Validation : Compare experimental ¹³C NMR with DFT-calculated shifts (B3LYP/6-311+G(d,p)).

Isotopic Labeling : Confirm reaction pathways (e.g., deuterated malonic acid to track condensation steps).

Solubility and Formulation Challenges

Q: What strategies improve aqueous solubility for in vitro assays? A: Address low solubility (common for acrylates) via:

  • pH Adjustment : Deprotonate the carboxylic acid (pKa ~4.5) using NaHCO₃ to enhance solubility .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) without destabilizing biological assays.
  • Salt Formation : Synthesize sodium or lysine salts for pharmacokinetic studies .

Pharmacological Profiling Considerations

Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Prioritize assays based on structural analogs (e.g., anti-inflammatory or kinase inhibition):

  • Cellular Uptake : Measure logP (estimated ~2.1) via shake-flask method.
  • Target Engagement : Use fluorescence polarization for binding affinity (IC₅₀) to proteins like COX-2 .
  • ADMET Prediction : Employ SwissADME for permeability (Caco-2 model) and cytochrome P450 inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。